2-Bromo-9-fluorenone
Overview
Description
2-Bromo-9-fluorenone is an organic compound that is used as an intermediate in various chemical reactions . It has been used as an end-capping agent for poly(9,9-dialkylfluorene-2,7-diyl) derivatives, in the preparation of spirobifluorene ligands, and in the synthesis of altitudinal molecular motors which contain functional groups in their rotor part .
Synthesis Analysis
The synthesis of 2-Bromo-9-fluorenone involves the reaction of 9-fluorenone with a phase transfer catalyst and a brominated aqueous ammonium solution . The reaction is carried out at a temperature of 75°C. After the reaction, the product is obtained by adding a 20% aqueous solution of sodium sulfite, filtering, and drying .Molecular Structure Analysis
The molecular structure of 2-Bromo-9-fluorenone consists of a fluorenone core with a bromine atom attached at the 2-position . The empirical formula is C13H7BrO, and the molecular weight is 259.10 .Chemical Reactions Analysis
2-Bromo-9-fluorenone is used as an intermediate in various chemical reactions. It has been used in the synthesis of altitudinal molecular motors, which contain functional groups in their rotor part . It has also been used in the preparation of spirobifluorene ligands .Physical And Chemical Properties Analysis
2-Bromo-9-fluorenone is a solid with a melting point of 146-148 °C . It is used as an organic intermediate and is considered a good liquid crystal material .Scientific Research Applications
1. Photoluminescence Stability in Polymer Derivatives
2-Bromo-9-fluorenone plays a crucial role in enhancing the fluorescence stability of poly(9,9-dialkylfluorene-2,7-diyl) derivatives. These derivatives are synthesized through Ni(0)-mediated polymerization and are essential in investigating the color stability of polyfluorene-based materials. The use of 2-bromo-9,9-di-n-hexylfluorene end-capped polymers has shown better fluorescence stability compared to other polymers end-capped with different substituents. This stability is attributed to the resistance of 2-bromo-9-fluorenone end groups to chemical oxidation and thermal annealing, which is crucial for applications requiring stable photoluminescent properties (Lee, Klaerner, & Miller, 1999).
2. Efficient Synthesis Processes
2-Bromo-9-fluorenone is a key intermediate in the synthesis of various fluorenone derivatives. An efficient and environmentally friendly synthesis process involving bromination and nitration has been developed, yielding products like 2-bromo-7-nitro-9-fluorenone and 2,7-dibromo-4-nitro-9-fluorenone. These processes achieve high yields and purity, demonstrating the versatility of 2-bromo-9-fluorenone in organic synthesis (Zhao, 2009).
3. Photocatalysis in Alcohol and Amine Oxidation
2-Bromo-9-fluorenone is also utilized as a photocatalyst in the oxidation of non-activated alcohols and the oxygenation of tertiary amines. This catalytic process is performed under blue light-emitting diode irradiation, highlighting the potential of 2-bromo-9-fluorenone in photocatalytic applications. Such methodologies are significant for the late-stage modification of amines and selective oxidation of steroids, representing a robust and environmentally benign approach in organic chemistry (Zhang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-bromofluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCARZDHUIEYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352403 | |
Record name | 2-Bromo-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9-fluorenone | |
CAS RN |
3096-56-8 | |
Record name | 2-Bromo-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-9H-fluoren-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.164.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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